Ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate
Overview
Description
Ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro-substituted methoxyphenyl group attached to an ethyl ester of a keto acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the product. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired ester.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of substituted derivatives such as amides or thioethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of the corresponding phenol.
Scientific Research Applications
Ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and the biological system being studied. In some cases, it may act by modulating signaling pathways or by binding to specific proteins .
Comparison with Similar Compounds
Ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate can be compared with other similar compounds, such as:
Ethyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate: Similar structure but with a different position of the chloro group.
Ethyl 3-(5-bromo-2-methoxyphenyl)-3-oxopropanoate: Similar structure but with a bromo group instead of a chloro group.
Ethyl 3-(5-chloro-2-hydroxyphenyl)-3-oxopropanoate: Similar structure but with a hydroxyl group instead of a methoxy group
Properties
IUPAC Name |
ethyl 3-(5-chloro-2-methoxyphenyl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-3-17-12(15)7-10(14)9-6-8(13)4-5-11(9)16-2/h4-6H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFSCMZXDKHOQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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